Einecs 258-431-7

Description

Historical Overview of Ethoxylated Castor Oil Development in Academic Literature

The development of ethoxylated castor oil is closely tied to the broader advancements in surfactant chemistry in the 20th century. atamanchemicals.com While castor oil itself has been used for centuries, its modification through ethoxylation to create powerful non-ionic surfactants became more prominent with the growth of the chemical industry. atamanchemicals.com

Initially, research focused on the synthesis and basic characterization of these compounds. researchgate.net A significant milestone in the academic and industrial application of ethoxylated castor oil was the development of specific grades, such as those under the trade name Cremophor. atamanchemicals.com These were specifically designed as solubilizers and emulsifiers, particularly for pharmaceutical applications. atamanchemicals.com Early academic literature highlights its use in textile processing as emulsifiers, antifoaming agents, and dispersing agents. Over time, research expanded to explore its utility in agrochemicals, personal care products, and, most significantly, in drug delivery systems. datahorizzonresearch.comresearchgate.net Historically, much of the technology and product development involving castor oil derivatives occurred outside of India, a primary producer of castor oil. unitedwebnetwork.com

Academic Significance and Research Gaps Pertaining to Ethoxylated Castor Oil

The academic significance of ethoxylated castor oil is extensive, primarily due to its role as a versatile non-ionic surfactant. atamanchemicals.comslideshare.net Its ability to emulsify and solubilize poorly water-soluble substances has made it an invaluable excipient in pharmaceutical formulations, enhancing the bioavailability of numerous drugs. datahorizzonresearch.comresearchgate.net

Key Areas of Academic Significance:

Pharmaceutical Formulations: It is widely researched for its role in developing stable formulations for oral, topical, and parenteral drug delivery. datahorizzonresearch.comatamanchemicals.com Its ability to form micelles allows for the solubilization of hydrophobic drugs, a critical challenge in pharmacology. datahorizzonresearch.com

Drug Delivery Systems: Research has extensively explored its use in advanced drug delivery systems, including microemulsions, nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). nih.govdrug-dev.comrjptonline.org

Cosmetics and Personal Care: In the cosmetics industry, it is studied for its emulsifying, solubilizing, and moisturizing properties in products like creams, lotions, and shampoos. datahorizzonresearch.comsyndicatedanalytics.com

Industrial Applications: Academic studies have also investigated its use as a wetting agent, dispersant, and lubricant in textiles, paints, and coatings. datahorizzonresearch.comresearchgate.net

Despite its widespread use, several research gaps remain:

Structure-Function Relationship: A complete understanding of how the degree of ethoxylation and the resulting chemical structure precisely influence the functionality and toxicological profile of different ethoxylated castor oil derivatives is still an area of active investigation.

Biodegradability and Environmental Impact: While considered more environmentally friendly than many petroleum-based surfactants, the long-term environmental fate and biodegradability of various ethoxylated castor oil grades require more comprehensive research. sancolo.com

Interaction with Biological Systems: Further research is needed to fully elucidate the interactions of ethoxylated castor oil with biological membranes and its potential to cause hypersensitivity reactions in some individuals.

Novel Derivatives: There is ongoing research into synthesizing new derivatives of castor oil to enhance specific properties like foaming, emulsification, or biodegradability. archivemarketresearch.com

Scope and Objectives of Contemporary Ethoxylated Castor Oil Research

Current research on ethoxylated castor oil is focused on refining its applications, improving its sustainability, and exploring novel uses in cutting-edge technologies. datahorizzonresearch.com

Primary Objectives of Modern Research:

Advanced Drug Delivery: A major focus is the development of sophisticated drug delivery systems that offer targeted delivery, controlled release, and improved stability of active pharmaceutical ingredients. datahorizzonresearch.comsyndicatedanalytics.com This includes its use in creating nano-sized emulsions for better drug absorption. nih.gov

Sustainable Chemistry: There is a significant push towards developing "green" and bio-based surfactants. archivemarketresearch.com Research is exploring the use of bio-based ethoxylation catalysts to reduce the environmental footprint of the manufacturing process. archivemarketresearch.com

Nanotechnology: The application of ethoxylated castor oil in nanotechnology is a rapidly growing field. datahorizzonresearch.com It is being investigated for its role as a stabilizing agent in the synthesis of nanoparticles and in the formation of polymer-nanoparticle composites. nih.gov

Enhanced Formulations: Ongoing studies aim to create new formulations with improved performance characteristics, such as ultra-low-foam industrial cleaners or highly stable cosmetic emulsions. datahorizzonresearch.com

Expanding Applications: Researchers are continuously exploring new applications in diverse fields such as agriculture, where it can be used as an adjuvant in pesticide formulations to improve their effectiveness. dataintelo.com

Research Findings on Ethoxylated Castor Oil Derivatives

The following table summarizes key findings from academic research on different derivatives of ethoxylated castor oil, highlighting their properties and applications.

| Derivative | Key Research Finding | Application Area |

| PEG-35 Castor Oil (Cremophor EL) | Widely studied as a surfactant in drug delivery systems. cir-safety.org | Pharmaceuticals |

| PEG-40 Hydrogenated Castor Oil | Has 1883 reported uses in cosmetics and is a focus of drug delivery research. cir-safety.org | Cosmetics, Pharmaceuticals |

| Ethoxylated Castor Oil Acid Methyl Esters (ECAME) | Can be used as nonionic surfactants with good properties; only a few ethylene (B1197577) oxide moieties insert into the hydroxyl group. researchgate.net | Surfactants |

| Castor Oil Methyl Ester Ethoxylate (CMEE) | Used in detergents and cleaning products due to excellent surfactant properties; also used in textile printing and dyeing. archivemarketresearch.com | Detergents, Textiles |

| Zwitterionic Surfactant from Castor Oil | Can reduce the interfacial tension between crude oil and water to ultra-low values, showing potential for enhanced oil recovery. researchgate.net | Petroleum Industry |

Physicochemical Properties of Ethoxylated Castor Oil (40 Mole)

This table presents typical physicochemical properties of a common grade of ethoxylated castor oil.

| Property | Value |

| Appearance | Yellow Colour Viscous liquid |

| pH (1% in DW) | 6.0 to 8.0 |

| Saponification Value (mgKOH/gm) | 51.0 to 61.0 |

| Acid Value | 1.0 Max |

| Water Content | 0.50 Max |

| Molecular Formula | C57H104O9(CH2CH2O)n |

| CAS Number | 61791-12-6 |

| (Data sourced from shivshaktiindia.in) |

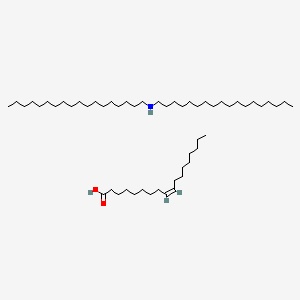

Properties

CAS No. |

53214-30-5 |

|---|---|

Molecular Formula |

C54H109NO2 |

Molecular Weight |

804.4 g/mol |

IUPAC Name |

(Z)-octadec-9-enoic acid;N-octadecyloctadecan-1-amine |

InChI |

InChI=1S/C36H75N.C18H34O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h37H,3-36H2,1-2H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |

InChI Key |

QVERUPVHTFLVID-SVMKZPJVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthesis and Manufacturing Pathways of Ethoxylated Castor Oil

Chemical Synthesis Methodologies for Ethoxylated Castor Oil

The primary method for synthesizing ethoxylated castor oil is through the ethoxylation of castor oil, a process that involves the reaction of castor oil with ethylene (B1197577) oxide.

Ethoxylation Processes and Catalysis in Ethoxylated Castor Oil Production

Ethoxylation is a chemical process where ethylene oxide is added to a substrate, in this case, castor oil. mruchem.com This reaction is typically carried out at elevated temperatures and pressures. slideshare.net The process involves treating castor oil with ethylene oxide, which enhances its properties, making it more soluble in both water and oil-based substances. vasudhachem.com

The reaction is facilitated by a catalyst. Alkaline catalysts such as sodium hydroxide are commonly used, typically at a concentration of 0.1-0.2% by weight of the castor oil. slideshare.net The catalyst plays a crucial role in initiating the reaction between the hydroxyl groups of the ricinoleic acid in castor oil and the ethylene oxide molecules. Nickel catalysts can also be used in the broader context of processing castor oil derivatives, such as in hydrogenation, which can be a precursor step to ethoxylation for producing hydrogenated castor oil ethoxylates. atamanchemicals.com

The degree of ethoxylation, which refers to the number of ethylene oxide units added to the castor oil molecule, can be varied to produce different grades of ethoxylated castor oil with distinct properties. mruchem.com For instance, reacting 35 moles of ethylene oxide with one mole of castor oil produces a common form of this surfactant. castoroil.in

Reaction Kinetics and Optimization Studies for Ethoxylated Castor Oil Synthesis

The kinetics of ethoxylation reactions, such as that of fatty alcohols, have been studied to understand the reaction mechanisms and optimize production. The reaction generally follows an S N 2 mechanism. semanticscholar.org For the synthesis of ethoxylated castor oil, the reaction temperature is typically maintained between 170-240 °C, and the pressure is kept between 5 to 10 MPa. slideshare.net

Optimization of the synthesis process involves controlling several parameters to achieve the desired product characteristics and reaction efficiency. Key parameters include the molar ratio of ethylene oxide to castor oil, reaction temperature, pressure, and catalyst concentration. slideshare.net For laboratory-scale synthesis, a temperature of 150-160 °C with a slow stream of nitrogen is often employed. slideshare.net An automatic control system can be used to regulate the flow of ethylene oxide in relation to the reaction mixture's temperature, ensuring a controlled and efficient reaction. slideshare.net

Purity and Impurity Profiling in Ethoxylated Castor Oil Manufacturing

The purity of ethoxylated castor oil is crucial for its various applications. The manufacturing process can result in a complex mixture of components, including unreacted castor oil, ethoxylated fatty acids, and various esters of these fatty acids. researchgate.net Advanced analytical techniques such as reverse-phase liquid chromatography (RPLC) combined with mass spectrometry (MS) are employed for the detailed molecular characterization of ethoxylated castor oil. nih.gov This allows for the separation and identification of various components, including isomers and isobars, providing a comprehensive purity profile. researchgate.netnih.gov

Potential impurities that may be present in the final product include residual ethylene oxide, dioxane, diethylene glycol, and free fatty acids. sigmaaldrich.com Regulatory standards often specify the maximum allowable limits for these impurities. For example, limits may be set for ethylene oxide (≤1 ppm), dioxane (≤10 ppm), and heavy metals (≤10 ppm). sigmaaldrich.com

The following table summarizes some of the key impurities and their typical limits in ethoxylated castor oil:

| Impurity | Typical Limit |

| Acetic Acid | ≤0.5 g/100g |

| Oleic Acid | ≤0.1% |

| Palmitic Acid | ≤0.1% |

| Ricinoleic Acid | ≤0.20% |

| Free Fatty Acids | ≤1.0% |

| Water | ≤0.5% |

| Ethylene Oxide | ≤1 ppm |

| Dioxan | ≤10 ppm |

| Heavy Metals | ≤10 ppm |

| Diethylene Glycol | ≤620 ppm |

| Ethylene Glycol | ≤620 ppm |

| Data sourced from Sigma-Aldrich product information. sigmaaldrich.com |

Industrial Production Techniques for Ethoxylated Castor Oil

On an industrial scale, ethoxylated castor oil is produced in specialized chemical reactors. The process can be either batch or continuous. slideshare.net In a continuous process, a measured amount of castor oil and catalyst are fed into the processing unit, and the reaction with ethylene oxide is carried out over a short period. slideshare.net Industrial plants for manufacturing ethylene oxide adducts are equipped with systems for precise control of raw material feed, reaction temperature, and pressure to ensure consistent product quality and safety. slideshare.net After the reaction, the final product is cooled down using a cooling system. slideshare.net

Green Chemistry Approaches in Ethoxylated Castor Oil Manufacturing

In line with the growing emphasis on sustainable manufacturing, green chemistry principles are being applied to the production of ethoxylated castor oil. Castor oil itself is a renewable resource derived from the castor plant (Ricinus communis). mruchem.com The use of bio-based ethylene oxide can further enhance the green credentials of the final product. atamanchemicals.com

Research is also focused on developing more environmentally friendly catalytic systems. While traditional alkaline catalysts are effective, efforts are being made to explore solid catalysts that can be easily separated and reused, minimizing waste. researchgate.net Furthermore, process optimization to reduce energy consumption and improve reaction efficiency contributes to a more sustainable manufacturing process. The inherent biodegradability of some castor oil ethoxylates also aligns with green chemistry principles. researchgate.net

Environmental Fate and Transport of Ethoxylated Castor Oil

Degradation Pathways of Ethoxylated Castor Oil in Environmental Compartments

The degradation of ethoxylated castor oil in the environment is a critical factor in determining its potential for persistence and long-term impact. The primary degradation pathways include biodegradation, phototransformation, and hydrolysis. These processes vary in their kinetics and mechanisms depending on the environmental compartment.

Biodegradation Kinetics and Mechanisms in Aquatic Systems (e.g., Water, Sediment)

Ethoxylated castor oil is considered to be readily biodegradable. researchgate.net In aquatic environments, biodegradation is the principal mechanism for the removal of ethoxylated castor oil. The process is influenced by several factors, including water temperature, pH, salinity, and the presence of acclimated microbial populations. ecetoc.org

The biodegradation process typically begins with the enzymatic cleavage of the ester linkages, followed by the degradation of the polyethylene glycol (PEG) chains. The ultimate biodegradation of ethoxylated castor oil results in the formation of carbon dioxide, water, and biomass. ecetoc.org

Studies on the biodegradation of similar non-ionic surfactants have shown that the process can be described by pseudo-first-order kinetics, with half-lives in aquatic environments typically ranging from a few days to several weeks. nih.gov For instance, the ultimate biodegradation half-lives for alkylphenol ethoxylates in fresh water, seawater, and soil have been observed to be in the range of one to four weeks. nih.gov

The rate of biodegradation can be influenced by the length of the ethoxylate chain, with some studies suggesting that surfactants with a moderate number of ethylene (B1197577) oxide units are more readily biodegradable. unilever.com In sewage treatment plants, a significant portion of ethoxylated castor oil is expected to be removed through adsorption to sludge and subsequent biodegradation. industrialchemicals.gov.au

Table 1: Factors Influencing Aquatic Biodegradation of Ethoxylated Castor Oil

| Factor | Influence on Biodegradation Rate |

|---|---|

| Temperature | Higher temperatures generally increase microbial activity and biodegradation rates. |

| pH | Optimal pH ranges (typically near neutral) support higher rates of microbial degradation. |

| Salinity | High salinity can inhibit the activity of some microbial communities, potentially slowing degradation. |

| Microbial Acclimation | The presence of microbial populations already adapted to similar compounds can lead to faster degradation. |

| Nutrient Availability | Adequate levels of nutrients like nitrogen and phosphorus are essential for microbial growth and activity. |

| Oxygen Levels | Aerobic conditions are generally more favorable for the complete biodegradation of these compounds. |

Biodegradation in Terrestrial Environments (e.g., Soil)

In terrestrial environments, the biodegradation of ethoxylated castor oil is also a significant degradation pathway. cnr.it The rate and extent of biodegradation in soil are dependent on soil type, organic matter content, moisture, temperature, and the microbial community present. cnr.it

The ester and ether linkages in the ethoxylated castor oil molecule are susceptible to attack by soil microorganisms. scielo.br The degradation process is expected to be similar to that in aquatic systems, involving the initial hydrolysis of the ester bonds followed by the breakdown of the fatty acid and PEG components.

Research on polyurethanes derived from castor oil has demonstrated their susceptibility to biodegradation by soil microorganisms. scielo.br This suggests that the castor oil portion of the ethoxylated castor oil molecule is readily biodegradable in soil environments. The polyethylene glycol chains are also known to be biodegradable, although the rate can vary depending on their length.

Phototransformation Processes of Ethoxylated Castor Oil (e.g., in Air, Water, Soil)

Phototransformation, or degradation by light, is another potential pathway for the breakdown of ethoxylated castor oil in the environment. This process is most relevant in the atmosphere and at the surface of water bodies and soil where the compound is exposed to sunlight.

While specific data on the phototransformation of ethoxylated castor oil is limited, related compounds containing ester and ether linkages can undergo photodegradation. In the atmosphere, these compounds can react with hydroxyl radicals, leading to their breakdown. In aquatic systems, direct photolysis (breakdown by direct absorption of light) and indirect photolysis (reaction with photochemically generated reactive species) can occur.

The effectiveness of phototransformation will depend on the light absorption properties of the molecule and the environmental conditions, such as the intensity of sunlight and the presence of photosensitizing substances in the water or soil.

Hydrolytic Stability and Hydrolysis Product Identification of Ethoxylated Castor Oil

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Ethoxylated castor oil contains ester linkages that are susceptible to hydrolysis, especially under acidic or alkaline conditions. atamanchemicals.comatamanchemicals.com

The hydrolysis of ethoxylated castor oil results in the formation of ricinoleic acid (the primary fatty acid in castor oil) and polyethylene glycol. atamanchemicals.com The rate of hydrolysis is dependent on pH and temperature. While stable at neutral pH, the rate of hydrolysis increases in both acidic and alkaline environments.

Environmental Distribution and Mobility of Ethoxylated Castor Oil

The distribution and mobility of ethoxylated castor oil in the environment are governed by its physical and chemical properties, as well as the characteristics of the environmental media it comes into contact with.

Adsorption and Desorption Characteristics in Varied Environmental Media

Adsorption is the process by which a chemical substance adheres to the surface of a solid, while desorption is the reverse process. des.qld.gov.au These processes are crucial in determining the mobility of ethoxylated castor oil in soil and sediment. researchgate.net

Due to its surfactant properties, ethoxylated castor oil has a tendency to adsorb to organic matter and clay particles in soil and sediment. researchgate.netnih.gov The extent of adsorption is influenced by the organic carbon content of the soil or sediment, clay content, and pH. researchgate.netnih.gov

A high adsorption coefficient (Koc) indicates a strong tendency for a chemical to bind to soil and sediment, which reduces its mobility in the environment. researchgate.net This can lead to the accumulation of the compound in soil and sediment, but it also reduces its potential to leach into groundwater. industrialchemicals.gov.au Conversely, desorption can lead to the release of the compound back into the water phase, making it available for transport and degradation.

The mobility of ethoxylated castor oil in the environment is expected to be low to moderate due to its tendency to adsorb to soil and sediment particles. industrialchemicals.gov.au In aquatic systems, it is likely to be associated with suspended solids and sediment.

Table 2: Summary of

| Process | Environmental Compartment | Key Factors | Outcome |

|---|---|---|---|

| Biodegradation | Water, Sediment, Soil | Microbial activity, temperature, oxygen, nutrients | Primary degradation pathway, leading to mineralization. |

| Phototransformation | Air, Surface Water, Surface Soil | Sunlight intensity, presence of reactive species | Contributes to degradation, particularly at environmental surfaces. |

| Hydrolysis | Water, Moist Soil | pH, temperature | Cleavage of ester bonds, forming biodegradable products. |

| Adsorption/Desorption | Soil, Sediment | Organic matter content, clay content, pH | Influences mobility and bioavailability; generally leads to low to moderate mobility. |

Bioaccumulation Potential in Organisms and Ecosystems

The potential for a chemical substance to accumulate in living organisms is a critical aspect of its environmental risk profile. For ethoxylated castor oil, assessments indicate a low likelihood of bioaccumulation. Although a calculated logarithm of the organic carbon-water partition coefficient (log Koc) of 16.9 suggests a potential for bioaccumulation in aquatic organisms, other factors mitigate this risk. industrialchemicals.gov.au

Due to its high molecular weight and low water solubility, the bioavailability of ethoxylated castor oil to aquatic organisms is limited, and it is not expected to bioaccumulate to a significant extent. industrialchemicals.gov.au Furthermore, the substance is classified as readily biodegradable, meaning it is unlikely to persist in the environment long enough for substantial accumulation in food chains to occur. industrialchemicals.gov.au

Table 1: Bioaccumulation Potential of Ethoxylated Castor Oil

| Parameter | Value/Assessment | Implication | Source |

|---|---|---|---|

| Log Koc | 16.9 (calculated) | Indicates potential for adsorption to organic matter and bioaccumulation | industrialchemicals.gov.au |

| Bioaccumulation Expectation | Not expected to bioaccumulate | High molecular weight and low water solubility limit uptake by organisms | industrialchemicals.gov.au |

| Biodegradability | Readily biodegradable | Substance is broken down by microorganisms, reducing persistence and accumulation potential | industrialchemicals.gov.au |

Transport Modeling and Predictive Environmental Distribution of Ethoxylated Castor Oil

Predictive modeling based on the physicochemical properties of ethoxylated castor oil helps in understanding its movement and distribution across different environmental compartments. The high adsorption/desorption constant calculated for the substance suggests it will bind strongly to solids. industrialchemicals.gov.au

In terrestrial environments, such as in a landfill, ethoxylated castor oil is not expected to be mobile or leach into groundwater. industrialchemicals.gov.au When released into wastewater, the majority of the compound is anticipated to be removed during the sewage treatment process through adsorption to sludge, which is then typically disposed of in landfills or applied to land. industrialchemicals.gov.au A smaller fraction may be released into aquatic environments. industrialchemicals.gov.au

To quantify the potential risk in aquatic systems, a Predicted No-Effect Concentration (PNEC) has been established. This value, derived from acute toxicity data for Daphnia, represents the concentration below which adverse effects on aquatic organisms are not expected.

Table 2: Predicted No-Effect Concentration (PNEC) for the Aquatic Compartment

| Ecotoxicity Endpoint | Value | Assessment Factor | PNEC | Source |

|---|---|---|---|---|

| EC50 (Daphnia) | 64 mg/L | 100 | 640 µg/L | industrialchemicals.gov.au |

Based on the PNEC and Predicted Environmental Concentrations (PEC), a Risk Quotient (Q) is calculated to assess the environmental risk. The calculated Q values for both river and ocean environments are significantly less than 1, indicating that ethoxylated castor oil is unlikely to reach concentrations that would pose a significant risk to the aquatic environment based on its annual importation and use patterns. industrialchemicals.gov.au

Table 3: Environmental Risk Assessment for Aquatic Compartments

| Compartment | PEC (µg/L) | PNEC (µg/L) | Risk Quotient (Q = PEC/PNEC) | Source |

|---|---|---|---|---|

| River | 0.61 | 640 | 0.0009 | industrialchemicals.gov.au |

| Ocean | 0.06 | 640 | 0.00009 | industrialchemicals.gov.au |

Environmental Monitoring and Field Studies of Ethoxylated Castor Oil Presence

While predictive models provide valuable insights, environmental monitoring and field studies are essential for confirming the actual presence and persistence of chemical compounds in the environment.

Detection in Natural Waters and Sediments

As indicated by transport modeling, a small amount of ethoxylated castor oil may be discharged from sewage treatment plants into surface waters. industrialchemicals.gov.au The compound's tendency to adsorb to particulate matter suggests that if present in the water column, it would likely partition to sediments. However, specific field studies detailing the measured concentrations of ethoxylated castor oil in natural water bodies and their associated sediments are not widely available in the reviewed literature. The low predicted environmental concentrations suggest that detecting this substance may be challenging without highly sensitive analytical methods. industrialchemicals.gov.au

Occurrence in Soil Matrices

The primary route for ethoxylated castor oil to enter soil matrices is through the land application of sewage sludge from treatment plants or through irrigation with treated wastewater. industrialchemicals.gov.au Predictive calculations have been made to estimate the potential concentration in soil from repeated irrigation. Assuming an irrigation rate of 1000 L/m²/year and accumulation in the top 10 cm of soil, the concentration could gradually increase over time. industrialchemicals.gov.au

Table 4: Estimated Soil Concentration from Repeated Irrigation

| Time Period | Potential Soil Concentration (µg/kg) | Assumptions | Source |

|---|---|---|---|

| Initial (1 year) | 4.04 | Based on irrigation with water containing 0.61 µg/L of the substance. | industrialchemicals.gov.au |

| 5 Years | 20.2 | Assumes repeated annual irrigation and accumulation in the top 10 cm of soil. | industrialchemicals.gov.au |

| 10 Years | 40.4 | Assumes repeated annual irrigation and accumulation in the top 10 cm of soil. | industrialchemicals.gov.au |

These estimations provide a theoretical framework for the potential occurrence in soil, though they would need to be verified by field measurements.

Ecotoxicological Investigations of Ethoxylated Castor Oil

Aquatic Ecotoxicity Research on Ethoxylated Castor Oil

The introduction of ethoxylated castor oil into aquatic environments can occur through various channels, including industrial effluent and the use of consumer products. Consequently, its effects on aquatic life have been a subject of scientific investigation.

Research into the aquatic toxicity of ethoxylated castor oil has yielded varying results depending on the organism and the specific formulation of the ethoxylated castor oil product. In general, it is considered to be of low to moderate toxicity to aquatic life.

Studies have determined the lethal concentration (LC50) and effective concentration (EC50) for a range of aquatic species. For fish, the 96-hour LC50 for Brachydanio rerio (zebrafish) has been reported to be greater than 100 mg/L, indicating low acute toxicity. windows.net Another study using Leuciscus idus (Golden orfe) found a 48-hour LC50 of 448 mg/L. windows.net

Aquatic invertebrates show some sensitivity to ethoxylated castor oil. The 48-hour EC50 for Daphnia magna (water flea) is reported to be in the range of >10 to 100 mg/L, and in some cases, simply greater than 100 mg/L. windows.net This has led to its classification as harmful to aquatic invertebrates in some contexts. ixom.com

The toxicity towards algae is generally low, with a 72-hour EC50 for the green algae Desmodesmus subspicatus reported as being greater than 93 mg/L and in another instance greater than 100 mg/L. europa.eueuropa.eu

The effect on microorganisms has also been assessed. For activated sludge microorganisms, the EC20 after 30 minutes of exposure was found to be greater than 1,000 mg/L, suggesting a low impact on wastewater treatment processes. industrialchemicals.gov.au Another study on Pseudomonas putida showed a 4.67-hour EC50 of over 990 mg/L. europa.eu

| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Fish | Brachydanio rerio (Zebrafish) | LC50 | > 100 | 96 h | windows.net |

| Fish | Leuciscus idus (Golden orfe) | LC50 | 448 | 48 h | windows.net |

| Invertebrate | Daphnia magna (Water flea) | EC50 | > 10 - 100 | 48 h | windows.net |

| Algae | Desmodesmus subspicatus | EC50 | > 93 | 72 h | europa.eu |

| Microorganism | Activated Sludge | EC20 | > 1,000 | 30 min | industrialchemicals.gov.au |

| Microorganism | Pseudomonas putida | EC50 | > 990 | 4.67 h | europa.eu |

Information regarding the direct toxic effects of ethoxylated castor oil on sediment-dwelling organisms is limited in publicly available literature. europa.eueuropa.eu However, its environmental fate suggests that upon release into aquatic systems, a majority of the substance is expected to be removed by adsorption to sludge and sediment. industrialchemicals.gov.au One assessment indicated that while the substance may persist in the sediment compartment, fugacity modeling suggests that sediment is not a primary environmental fate, with less than 1% expected to partition to sediment. europa.eu A predicted no-effect concentration (PNEC) for freshwater sediment has been estimated at 0.0129 mg/kg dry weight. mdpi.com

Terrestrial Ecotoxicity Research on Ethoxylated Castor Oil

The potential for ethoxylated castor oil to impact terrestrial ecosystems exists through pathways such as the application of biosolids from wastewater treatment plants to land.

Data on the effects of ethoxylated castor oil on a variety of soil macroorganisms and arthropods is not extensive. However, some studies have been conducted on the earthworm Eisenia foetida. One study reported a 14-day LC50 of > 1,000 mg/kg of artificial soil, indicating low toxicity to this species. windows.net Another study on a product containing ethoxylated castor oil reported an LC50 for Eisenia foetida on filter paper after 48 hours as being in the range of 0.1 - 1 mg/cm². ixom.com A recent study on castor oil-based waterborne polyurethanes found that a cationic formulation was highly toxic to earthworms, while an anionic version was nearly nontoxic, suggesting that the specific chemical structure and charge play a significant role in toxicity. nih.gov There is a general lack of data for other terrestrial arthropods. europa.eu

The impact of ethoxylated castor oil on terrestrial plants has been evaluated. One study found an EC50 for emergence and growth of over 100 mg/kg for wheat (Triticum aestivum), cress (Lepidium sativum), and white mustard (Brassica alba). windows.net This suggests a low potential for harm to these plant species at environmentally relevant concentrations. The castor oil plant itself is known to be toxic to livestock if ingested. publications.qld.gov.au

Toxicity to Avian Species and Other Above-Ground Organisms

The ecotoxicological profile of ethoxylated castor oil extends to terrestrial species, with particular attention given to birds and beneficial insects like bees.

Avian Toxicity: Studies on avian species indicate a relatively low order of acute toxicity for ethoxylated castor oil. The acute oral toxicity is commonly assessed through the LD50 (lethal dose, 50%) value, which represents the dose required to be lethal to 50% of a test population. For ethoxylated castor oil, this has been determined for species such as the Mallard duck and Bobwhite quail. One safety data sheet reports a 14-day LD50 for the Mallard duck at 2,510 mg/kg. atticusllc.com Another source provides oral LD50 values of 1,800 mg/kg for Bobwhite quail and 2,150 mg/kg for the Mallard duck. greenbook.net In contrast, some material safety data sheets classify the substance as non-toxic to birds, though without presenting specific quantitative data. sineria.com

Interactive Data Table: Avian Acute Oral Toxicity of Ethoxylated Castor Oil

| Species | Test | Value (mg/kg) | Source(s) |

| Mallard Duck (Anas platyrhynchos) | 14-day LD50 | 2,510 | atticusllc.com |

| Mallard Duck (Anas platyrhynchos) | Oral LD50 | 2,150 | greenbook.net |

| Bobwhite Quail (Colinus virginianus) | Oral LD50 | 1,800 | greenbook.net |

Toxicity to Other Above-Ground Organisms: In contrast to its lower toxicity in birds, ethoxylated castor oil is recognized as being highly toxic to bees. greenbook.netepa.gov Pesticide formulations containing ethoxylated castor oil carry warnings against application to blooming crops or weeds while bees are actively visiting the treatment area. epa.gov The mechanism of toxicity in insects is often attributed to suffocation. cornell.edu Research has been conducted to evaluate its use as an adjuvant in miticides for controlling Varroa destructor in honey bee colonies, highlighting its relevance in apiarian contexts. biorxiv.org

Ecotoxicological Modeling and Risk Assessment Methodologies for Ethoxylated Castor Oil

Ecotoxicological modeling and risk assessment for ethoxylated castor oil involve predicting its environmental fate and potential effects.

Ecotoxicological Modeling: Environmental fate models are used to estimate the distribution of the chemical in various environmental compartments. According to the European Chemicals Agency (ECHA), fugacity models like the Mackay fugacity model level III (within EPI Suite) predict that ethoxylated castor oil is most likely to partition to soil. europa.eu These models also estimate its persistence, with a predicted half-life of 37.5 days in water and 75 days in soil, suggesting it is not persistent in these environments. europa.eu

Risk assessment frameworks, such as those used by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS), utilize these predictions. industrialchemicals.gov.au A key parameter in aquatic risk assessment is the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data. For instance, a PNEC for the aquatic compartment was calculated to be 640 µg/L, based on an EC50 value for Daphnia of 64 mg/L and an assessment factor of 100. industrialchemicals.gov.au

Data Table: Ecotoxicological Modeling and Assessment Parameters

| Parameter | Value/Model | Justification/Source |

| Primary Environmental Fate | Soil (82.3%) | Mackay Fugacity Model Level III europa.eu |

| Persistence in Water (Half-life) | 37.5 days (estimated) | EPI Suite europa.eu |

| Persistence in Soil (Half-life) | 75 days (estimated) | EPI Suite europa.eu |

| PBT Assessment | Not considered PBT/vPvB | ECHA Dossier europa.eu |

| Predicted No-Effect Concentration (PNEC) | 640 µg/L | Based on Daphnia EC50 of 64 mg/L industrialchemicals.gov.au |

| Regulatory Status Example | Low-risk polymer | US EPA (for specific forms) federalregister.gov |

Mechanisms of Ecotoxicity and Environmental Stress Responses Induced by Ethoxylated Castor Oil

The ecotoxicity of ethoxylated castor oil is linked to its chemical properties as a surfactant and the subsequent stress responses it elicits in organisms.

Mechanisms of Ecotoxicity: As a non-ionic surfactant, ethoxylated castor oil's primary mechanism of toxicity, particularly in aquatic environments, relates to its ability to alter cell membrane permeability and disrupt respiratory surfaces. vasudhachem.comatamanchemicals.com The process of ethoxylation increases the water solubility of castor oil, which enhances its bioavailability and potential for interaction with aquatic organisms. vasudhachem.com This modification allows the substance to act as an emulsifier, capable of mixing immiscible materials like oil and water, a property that can interfere with the protective mucous layers on fish gills, leading to respiratory distress. atamanchemicals.com In insects, the primary mode of action is often physical, causing suffocation by blocking spiracles. cornell.edu

Toxicological Studies and Mechanistic Insights of Ethoxylated Castor Oil

Non-Clinical Toxicity Assessments and Methodologies for Ethoxylated Castor Oil

Non-clinical toxicity studies are fundamental in characterizing the potential hazards of ethoxylated castor oil. These assessments are conducted in controlled laboratory settings using various methodologies to predict potential adverse effects in humans.

General Toxicity Study Design and Parameters

For instance, acute oral toxicity studies in rats have shown a low toxicity profile for ethoxylated castor oil, with high LD50 values. industrialchemicals.gov.auknowde.com Similarly, acute dermal toxicity studies have also indicated low toxicity. industrialchemicals.gov.au The design of these studies often follows internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 1: General Toxicity Study Parameters for Ethoxylated Castor Oil

| Parameter | Description |

|---|---|

| Test Species | Commonly rats or rabbits. industrialchemicals.gov.au |

| Route of Administration | Oral, dermal, or intravenous, depending on the potential route of human exposure. industrialchemicals.gov.aumedchemexpress.com |

| Dosage Levels | A range of doses, including a control group, to identify a dose-response relationship. |

| Observation Period | Typically 14 days for acute studies, with regular monitoring for clinical signs. medchemexpress.com |

| Endpoints | Mortality, clinical observations (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and macroscopic examination of organs and tissues. industrialchemicals.gov.aueuropa.eu |

Repeated-Dose Toxicity Study Designs in Pre-Clinical Models

Repeated-dose toxicity studies are crucial for assessing the effects of long-term exposure to ethoxylated castor oil. These studies are conducted in pre-clinical models, such as rats, and can range from sub-acute (a few weeks) to chronic (several months) durations. The design of these studies is often guided by OECD guidelines, such as OECD Guideline 422 for combined repeated dose toxicity studies with a reproduction/developmental toxicity screening test. europa.eu

A typical study design involves daily administration of the substance at multiple dose levels to different groups of animals. europa.eu Throughout the study, a wide range of parameters are monitored, including clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis. europa.eu At the end of the study, a full histopathological examination of organs and tissues is performed. europa.eu

For example, a 2-week dose-ranging study in Wistar rats involved dosing at 0 (control), 100, 500, or 1000 mg/kg/day. europa.eu This preliminary study helped in the selection of doses for longer-term studies by observing for mortality, clinical signs, and effects on body weight and organ weights. europa.eu

Toxicokinetic and Non-Clinical Pharmacokinetic Investigations of Ethoxylated Castor Oil

Toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of ethoxylated castor oil. These studies are essential for understanding the systemic exposure to the substance and its potential to accumulate in the body.

Mechanistic Toxicology of Ethoxylated Castor Oil

Mechanistic toxicology aims to understand how a substance exerts its toxic effects at the molecular, cellular, and organ levels. For ethoxylated castor oil, the focus has been on identifying target organs and understanding the relationship between the dose and the observed toxicological endpoints.

Characterization of Target Organs and Systemic Effects in Pre-Clinical Models

In pre-clinical studies, high doses of certain ethoxylated castor oils have been associated with effects on specific organs. For instance, in a study with polyoxyl 35 castor oil administered in drinking water to mice for 90 days, significantly increased absolute and relative liver and kidney weights were observed. europa.eu However, in many repeated-dose studies, especially at lower to moderate doses, no significant substance-related macroscopic findings or effects on organ weights were reported. europa.eu

Systemic effects are generally limited due to the low absorption of ethoxylated castor oil. industrialchemicals.gov.au At very high doses, some systemic effects have been noted. For example, in a short-term toxicity study of PEG-40 hydrogenated castor oil administered intravenously, slight ataxia was observed at a dose of 2700 mg/kg, along with a significant reduction in body weight in males. medchemexpress.comchemsrc.com

Table 2: Summary of Target Organ Effects in Pre-Clinical Models

| Study Type | Species | Route | Key Findings | Reference |

|---|---|---|---|---|

| 90-day drinking water | Mice | Oral | Increased liver and kidney weights | europa.eu |

| 4-week intravenous | Mice | Intravenous | Slight ataxia and reduced body weight at high doses | medchemexpress.comchemsrc.com |

Dose-Response Relationships in Toxicological Endpoints

Understanding the dose-response relationship is critical for risk assessment. For ethoxylated castor oil, toxicological effects are generally observed only at high dose levels. In a study with PEG-40 hydrogenated castor oil, doses of 300 and 900 mg/kg showed no systemic toxicity. medchemexpress.comchemsrc.com However, at 2700 mg/kg, toxic effects such as slight ataxia and reduced body weight were observed, demonstrating a clear dose-dependent effect. medchemexpress.comchemsrc.com

Mechanisms of Toxicity and Potential Reversibility of Effects

The toxicity of ethoxylated castor oil is generally considered to be of a low order. researchgate.net The primary mechanisms of toxicity are not related to direct cellular damage but rather to its physicochemical properties as a surfactant and its effects on biological barriers and transport systems.

One of the key mechanisms is the inhibition of efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). industrialchemicals.gov.aujapsonline.comnih.govazolifesciences.com These transporters are present in various tissues, including the intestine, and actively pump a wide range of substances out of cells. By inhibiting these pumps, ethoxylated castor oil can increase the intestinal absorption and cellular accumulation of other co-administered substances, potentially enhancing their bioavailability and toxicity. industrialchemicals.gov.aunih.gov This effect is concentration-dependent and has been demonstrated in various in vitro models, such as the everted gut sac method. nih.gov The interaction appears to be a specific inhibition of the transporter's activity rather than an alteration in its expression. japsonline.com

Another significant mechanism, particularly observed with parenteral administration, is the induction of hypersensitivity or anaphylactoid reactions. industrialchemicals.gov.aunih.gov These are generally not true IgE-mediated allergic reactions but are instead pseudoallergic, involving the activation of the complement system and direct release of histamine (B1213489) from mast cells and basophils. chemrxiv.org This can lead to symptoms such as bronchospasm and hypotension. nih.gov

The effects of ethoxylated castor oil are often reversible. The inhibition of efflux transporters is typically transient and dependent on the presence of the surfactant. Similarly, the acute effects of hypersensitivity reactions are managed symptomatically and resolve.

Genotoxicity and Mutagenicity Assessments (e.g., DNA Damage, Chromosomal Aberrations)

Extensive testing has been conducted to assess the genotoxic and mutagenic potential of ethoxylated castor oil and its hydrogenated derivatives. The consensus from these studies is that these compounds are not genotoxic.

Bacterial Reverse Mutation Test (Ames Test): Ethoxylated castor oil has been consistently found to be non-mutagenic in the Ames test, which uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. ljmu.ac.ukplos.orgnumberanalytics.comtoxikologie.de These tests have been conducted both with and without metabolic activation (using a rat liver microsomal fraction, S9), and no increase in revertant colonies was observed. ljmu.ac.uktoxikologie.de

Chromosomal Aberration Test: In vitro chromosomal aberration tests using mammalian cells, such as Chinese hamster V79 cells, have shown that ethoxylated hydrogenated castor oil (HCO-60) does not induce chromosomal aberrations. toxikologie.de This indicates that the substance does not cause structural damage to chromosomes.

The collective evidence from these standard genotoxicity assays indicates a lack of mutagenic and clastogenic activity for ethoxylated castor oil.

| Test System | Test Substance | Key Findings | Conclusion |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Ethoxylated Castor Oil / HCO-60 | No increase in revertant colonies in S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA) strains, with or without metabolic activation. ljmu.ac.uktoxikologie.de | Not Mutagenic |

| In Vitro Chromosome Aberration Test | HCO-60 | No induction of chromosomal aberrations in Chinese hamster V79 cells. toxikologie.de | Not Clastogenic |

| In Vivo Micronucleus Test | HCO-60 | No increase in micronucleated polychromatic erythrocytes in mouse bone marrow. toxikologie.de | Not Genotoxic |

Immunotoxicity Studies

The primary immunotoxic effect associated with ethoxylated castor oil is the occurrence of hypersensitivity reactions, which are more accurately described as pseudoallergic or anaphylactoid reactions. industrialchemicals.gov.auchemrxiv.org These reactions are most prominently reported following intravenous administration of drugs formulated with ethoxylated castor oil as a solubilizing agent. nih.gov

The underlying mechanism is not believed to be a classic, antibody-mediated immune response. Instead, evidence points towards a non-immunologic activation of inflammatory pathways. chemrxiv.org Key mechanistic aspects include:

Complement Activation: Ethoxylated castor oil has been shown to activate the complement system, a part of the innate immune system. This activation can lead to the generation of anaphylatoxins, which in turn trigger inflammatory responses. chemrxiv.org

Direct Histamine Release: The compound can directly stimulate mast cells and basophils to release histamine and other inflammatory mediators, without prior sensitization. chemrxiv.org

In contrast to these systemic reactions, ethoxylated castor oil is not considered to be a skin sensitizer. nih.gov Animal studies, such as the Guinea Pig Maximization Test and the Buehler Test, have shown no evidence of skin sensitization. nih.govtandfonline.com

Assessments of Carcinogenic Potential in Animal Models (Mechanistic Aspects)

Long-term animal studies have been conducted to evaluate the carcinogenic potential of ethoxylated castor oil. The available data indicate that this substance does not pose a carcinogenic risk.

In long-term feeding studies in which animals were given high concentrations of ethoxylated castor oil in their diet, no carcinogenic effects were observed. nih.gov Ethoxylated castor oils are frequently used as vehicles for administering test agents in toxicological and carcinogenicity studies due to their low toxicity profile. mdpi.com In these studies, the vehicle control groups (receiving only the ethoxylated castor oil) have not shown an increased incidence of tumors. mdpi.com

The lack of genotoxic activity, as detailed in section 5.2.4, provides a strong mechanistic argument against a genotoxic mechanism of carcinogenesis. nih.govtoxikologie.de Furthermore, there is no evidence to suggest that ethoxylated castor oil acts as a tumor promoter or induces chronic inflammation in a manner that would lead to non-genotoxic carcinogenesis. Regulatory bodies and safety assessments have consistently concluded that there is no evidence of carcinogenicity for ethoxylated castor oil. researchgate.netresearchgate.net

Developmental and Reproductive Toxicity Studies (Non-Clinical, Mechanistic)

Non-clinical studies in animal models have been performed to assess the potential for ethoxylated castor oil to cause developmental or reproductive toxicity. The results of these studies indicate a lack of such effects.

Reproductive Toxicity: Studies in animals have given no indication of an impairing effect on fertility. nih.gov The substance does not appear to interfere with the male or female reproductive systems in a way that would adversely affect reproductive performance.

Developmental Toxicity (Teratogenicity): No indications of developmental toxicity or teratogenic effects were observed in animal studies. nih.gov Exposure to ethoxylated castor oil during gestation did not result in an increased incidence of birth defects or other developmental abnormalities in the offspring.

The lack of systemic toxicity and the poor dermal absorption of high molecular weight ethoxylated castor oil polymers contribute to the low risk of developmental and reproductive toxicity. tandfonline.com The U.S. Environmental Protection Agency (EPA) has noted the expected low toxicity of these polymers and has not identified concerns for prenatal or postnatal toxicity. nih.gov

| Toxicity Endpoint | Study Type | Key Findings | Conclusion |

|---|---|---|---|

| Reproductive Toxicity | Animal Studies | No indication of fertility-impairing effects. nih.gov | Not a reproductive toxicant |

| Developmental Toxicity | Animal Studies | No indications of developmental toxic/teratogenic effects. nih.gov | Not a developmental toxicant |

In Vitro and Alternative Toxicology Models for Ethoxylated Castor Oil Research

In vitro and other alternative toxicological models are valuable tools for investigating the safety and mechanisms of action of substances like ethoxylated castor oil, reducing the reliance on animal testing.

Various in vitro systems have been employed to study the effects of ethoxylated castor oil. For instance, cell culture models are used to investigate cytotoxicity and specific mechanistic pathways, such as the inhibition of efflux transporters like P-glycoprotein in Caco-2 cell monolayers, which is a model for the intestinal barrier. japsonline.comnih.gov These studies have been crucial in elucidating the role of ethoxylated castor oil in modulating the bioavailability of other drugs. japsonline.comazolifesciences.com

Genotoxicity is primarily assessed using a battery of in vitro tests, including the Ames test and the chromosomal aberration test, which have consistently yielded negative results for ethoxylated castor oil. ljmu.ac.uktoxikologie.de

Application of Quantitative Structure-Activity Relationship ((Q)SAR) Modelling

Quantitative Structure-Activity Relationship ((Q)SAR) models are computational tools that relate the chemical structure of a substance to its biological activity or toxicity. These models are increasingly used in toxicology for predicting the potential hazards of chemicals, thereby prioritizing them for further testing and supporting regulatory risk assessments. chemrxiv.org

For complex substances like ethoxylated surfactants, (Q)SAR models can be developed to predict various properties, including toxicity. These models use molecular descriptors that quantify structural features to predict endpoints like aquatic toxicity, skin irritation, or biodegradability. The U.S. EPA, for example, has used modeled data to verify that ethoxylated castor oil is of low concern. researchgate.net

While specific, publicly detailed (Q)SAR models exclusively for ethoxylated castor oil are not extensively documented in the reviewed literature, the approach is widely applied to the broader class of non-ionic and PEGylated surfactants. nih.gov For instance, a public report on a related substance, PEG-18 Castor Oil Dioleate, explicitly mentions the use of QSAR data in its assessment. japsonline.com These models help to understand how variations in the length of the ethoxy chain and the fatty acid composition might influence the toxicological profile of these surfactants. The development and application of such predictive models are a key component of modern, integrated approaches to chemical safety assessment.

In Vitro Assays for Toxicological Screening

The toxicological profile of ethoxylated castor oil has been evaluated through various in vitro assays to determine its potential for cytotoxicity, genotoxicity, and irritation. These studies are crucial for screening and understanding the compound's interaction with biological systems at a cellular level.

Genotoxicity Studies

A key aspect of toxicological screening is the assessment of a substance's potential to cause genetic mutations. For ethoxylated castor oil and its derivatives, several in vitro genotoxicity tests have been conducted. A bacterial reverse mutation assay, also known as the Ames test, was performed on an ethoxylated castor oil dioleate polymer. industrialchemicals.gov.au This test, conducted in accordance with OECD Test Guideline 471, utilized various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA1538) with and without metabolic activation. industrialchemicals.gov.ausasoltechdata.com The results indicated that the substance was non-mutagenic under the test conditions. industrialchemicals.gov.au

Another study on polyoxyethylene hydrogenated castor oil 60 (HCO-60) also showed no evidence of reverse mutation in Salmonella typhimurium or Escherichia coli. cir-safety.org Furthermore, a chromosome aberration study using Chinese hamster V79 cells found that PEG-60 hydrogenated castor oil did not induce chromosomal abnormalities, with or without metabolic activation. cir-safety.org These findings are consistent with the broader safety assessments of PEGylated oils, which have generally been found to be non-genotoxic in both in vitro and in vivo assays. scribd.com

Cytotoxicity and Irritation Assays

The potential for ethoxylated castor oil to cause cellular damage or irritation has been investigated using various in vitro models. Studies on ethoxylated hydrogenated castor oil have shown that it can be used in in vitro assays to study cell nuclei, with an optimal concentration identified at 0.025% (v/v). biosynth.com In one study, a nanoemulsion containing nearly 20% PEG-40 hydrogenated castor oil was evaluated for safety. glpbio.com Cytotoxicity studies were conducted on several cell lines to ensure the safety of this formulation for oral delivery. doe.govresearchgate.net

Regarding irritation, polyoxyl 35 castor oil and polyoxyl hydrogenated castor oil were found to be slightly irritating to the skin in some studies, but non-irritating to the eye. europa.eu A study on a formulation containing 20.66% PEG-40 hydrogenated castor oil concluded that it was not a skin irritant. cir-safety.org Another study using a Human Cornea Model Test assessed the eye irritation potential of hydrogenated, ethoxylated castor oil and found it to be non-irritating. cir-safety.org

Mechanistic Insights from In Vitro Studies

In vitro assays have also provided insights into the mechanisms of action of ethoxylated castor oil. For instance, studies have shown that polyoxyl 35 castor oil can interact with membrane transport P-glycoproteins in vitro. europa.eu This interaction can inhibit the efflux of certain drugs from cells, potentially increasing their intracellular concentration and bioavailability. europa.eu Such findings are important for understanding potential drug interactions when ethoxylated castor oil is used as a vehicle in pharmaceutical formulations.

Below is a summary of in vitro toxicological findings for ethoxylated castor oil and its derivatives.

Table 1: Summary of In Vitro Toxicological Studies on Ethoxylated Castor Oil and Derivatives

| Test Type | Test Substance | Test System | Key Finding | Reference(s) |

|---|---|---|---|---|

| Genotoxicity | ||||

| Bacterial Reverse Mutation (Ames Test) | Ethoxylated castor oil dioleate | Salmonella typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | Non-mutagenic | industrialchemicals.gov.ausasoltechdata.com |

| Bacterial Reverse Mutation (Ames Test) | Polyoxyethylene hydrogenated castor oil 60 (HCO-60) | Salmonella typhimurium, Escherichia coli | Non-mutagenic | cir-safety.org |

| Chromosome Aberration Test | PEG-60 hydrogenated castor oil | Chinese hamster V79 cells | No induction of aberrations | cir-safety.org |

| Irritation | ||||

| Skin Irritation | Polyoxyl 35 castor oil, Polyoxyl hydrogenated castor oil | Not specified | Slightly irritating | europa.eu |

| Skin Irritation | Formulation with 20.66% PEG-40 hydrogenated castor oil | Not specified | Not an irritant | cir-safety.org |

| Eye Irritation | Polyoxyl 35 castor oil, Polyoxyl hydrogenated castor oil | Not specified | Non-irritating | europa.eu |

| Eye Irritation | Hydrogenated, ethoxylated castor oil | Human Cornea Model Test | Non-irritating | cir-safety.org |

| Other |

Next-Generation Risk Assessment (NGRA) Frameworks in Ethoxylated Castor Oil Toxicology

Next-Generation Risk Assessment (NGRA) represents a paradigm shift in safety evaluation, moving away from traditional animal testing towards an exposure-led, hypothesis-driven approach that integrates in silico, in chemico, and in vitro methodologies. toxminds.com This framework is particularly relevant for the cosmetics industry, where animal testing bans have necessitated the development of New Approach Methodologies (NAMs). toxminds.comeuropa.eu The core goal of NGRA is to provide a human-relevant safety assessment designed to prevent harm. toxminds.comresearchgate.net

The NGRA process is typically tiered and iterative, beginning with problem formulation and an evaluation of existing data. toxminds.com It employs NAMs to understand the potential for a substance to cause systemic and long-term toxicity. frontiersin.org For cosmetic ingredients, this involves comparing estimates of internal exposure to in vitro measures of bioactivity to determine a margin of safety. frontiersin.org The International Cooperation on Cosmetics Regulation (ICCR) has outlined key principles for the NGRA of cosmetic ingredients, emphasizing a human-relevant, exposure-led, and hypothesis-driven approach. researchgate.net

The principles of NGRA could be applied to ethoxylated castor oil by first defining the use scenarios and estimating consumer exposure. Following this, a series of in vitro assays would be conducted to identify potential bioactivity and derive points of departure. These data would then be integrated, potentially using physiologically based kinetic (PBK) modeling, to assess the risk. However, without specific published studies following this framework for ethoxylated castor oil, a detailed discussion of its NGRA is currently speculative. The available toxicological data from in vitro assays provide a foundation for such an assessment, but a complete NGRA would require a more integrated and exposure-driven analysis.

Table 2: List of Compound Names

| Compound Name |

|---|

| Benzyl (B1604629) salicylate |

| Daidzein (B1669772) |

| Ethoxylated castor oil |

| Ethoxylated castor oil dioleate |

| Ethylene (B1197577) oxide |

| Genistein |

| Glyceryl monooleate |

| Hydrogenated castor oil |

| PEG-40 hydrogenated castor oil |

| Polyethoxylated tallow (B1178427) amine (POE-T) |

| Polyethylene glycol (PEG) |

| Polyoxyethylene hydrogenated castor oil 60 (HCO-60) |

| Polyoxyl 35 castor oil |

| Polyoxyl hydrogenated castor oil |

Biological Interactions and Mechanisms of Ethoxylated Castor Oil

Interactions with Biological Macromolecules and Cellular Components

As a surfactant, ethoxylated castor oil's primary mode of interaction with biological systems is at the interface of different phases, such as oil and water. venus-goa.com This property facilitates the emulsification and solubilization of water-insoluble substances. atamanchemicals.com The interactions are largely physicochemical, driven by hydrophobic and electrostatic forces between the surfactant molecules and biological macromolecules like proteins and lipids. nih.gov

The lipophilic fatty acid chains of the castor oil moiety can interact with non-polar regions of proteins and the lipid core of cellular membranes. Meanwhile, the hydrophilic polyoxyethylene chains interact with the aqueous environment and polar groups on the surface of macromolecules. This dual interaction can lead to the formation of micelles that encapsulate non-polar molecules, a key mechanism in its function as a solubilizing agent. atamanchemicals.com Research has shown that surfactants, in general, can influence protein structure, in some cases promoting the formation of helical structures. nih.gov In cosmetic and personal care applications, ethoxylated castor oil is valued for its ability to act as an emulsifier and for its fine particles that can be absorbed by the skin. rimpro-india.com

Biochemical Pathways Modulated by Ethoxylated Castor Oil

Ethoxylated castor oil and its parent compound, castor oil, can influence biochemical pathways primarily by serving as a carbon source for microbial metabolism. In fermentation processes, castor oil provides a rich source of carbon, which is essential for cellular energy and the synthesis of metabolites. nih.gov For instance, the addition of castor oil to cultures of Saccharopolyspora erythraea has been shown to enhance the production of the antibiotic erythromycin, indicating a modulation of the metabolic pathway responsible for its synthesis. nih.gov The breakdown of triglycerides into fatty acids and glycerol (B35011) provides substrates that can enter central metabolic pathways such as glycolysis and the citric acid cycle.

Furthermore, the surfactant properties of ethoxylated castor oil can modulate biochemical processes by increasing the bioavailability of hydrophobic substrates. By emulsifying oils and other non-polar compounds, it increases the surface area available for enzymatic action, potentially enhancing metabolic rates for pathways that utilize these substrates. While direct modulation of specific intracellular signaling pathways by ethoxylated castor oil is not extensively documented, the alteration of lipid metabolism can have downstream effects on cellular processes that are dependent on lipid-derived signaling molecules. plos.org

Role in Microbial Metabolism and Bioremediation Processes

The biodegradability of ethoxylated castor oil makes it relevant in microbial metabolism and bioremediation. researchgate.net Certain microorganisms can utilize castor oil and its derivatives as a substrate for growth. For example, strains of Pseudomonas aeruginosa have been shown to produce lipases that can degrade castor oil, suggesting a role for this bacterium in the bioremediation of wastes containing this compound. semanticscholar.org

In the context of environmental cleanup, emulsified castor oil has been developed as a substrate for the anaerobic bioremediation of groundwater contaminated with pollutants like trichloroethylene (TCE). nih.gov The emulsified oil acts as a slow-release carbon source for dechlorinating bacteria. In one study, the addition of emulsified castor oil resulted in the removal of approximately 97% of TCE over a 95-day period. nih.gov The process involves both initial adsorption of the pollutant onto the oil droplets and subsequent reductive dechlorination by the stimulated microbial population. nih.gov Polyurethanes derived from modified castor oil have also been studied for their microbial degradability by bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating the potential for these materials in biomedical applications where biodegradability is desired. nih.govresearchgate.net

Table 1: Microorganisms Involved in the Metabolism of Castor Oil and its Derivatives

| Microorganism | Process | Application |

|---|---|---|

| Pseudomonas aeruginosa | Lipase production and castor oil degradation | Bioremediation of oil wastes |

| Saccharopolyspora erythraea | Utilizes castor oil as a carbon source | Enhancement of erythromycin production |

| Escherichia coli | Degradation of castor oil-based polyurethanes | Biodegradability studies |

| Anaerobic dechlorinating bacteria | Utilizes emulsified castor oil as a carbon source | Bioremediation of trichloroethylene (TCE) |

Enzymatic Biotransformation of Ethoxylated Castor Oil

The ester linkages and hydroxyl groups within the ethoxylated castor oil molecule are susceptible to enzymatic modification. nih.gov Lipases (triacylglycerol acylhydrolases) are a key class of enzymes that catalyze the hydrolysis of triglycerides found in castor oil into fatty acids and glycerol. nih.govniscpr.res.in This enzymatic hydrolysis is a widely studied alternative to conventional high-temperature and high-pressure methods, as it proceeds under milder conditions and can yield cleaner products. niscpr.res.in

Various lipases have been investigated for their ability to transform castor oil. For instance, lipases from genetically engineered Aspergillus oryzae and those produced by Pseudomonas aeruginosa are effective in hydrolyzing castor oil. semanticscholar.orgniscpr.res.in The efficiency of this biotransformation can be influenced by factors such as pH, temperature, enzyme concentration, and the presence of solvents. nih.govniscpr.res.in

Beyond hydrolysis, enzymes are used for other transformations. Lipase from Candida antarctica (CALA) can catalyze the direct transesterification of castor oil to form estolides, which are fatty acid polyesters with various industrial applications. mdpi.com Lipases are also employed in the epoxidation of castor oil, a process that introduces oxirane rings into the fatty acid chains, creating valuable chemical intermediates. mdpi.comnih.gov This enzymatic approach is considered a more environmentally friendly alternative to synthetic methods. mdpi.com

Table 2: Enzymes in the Biotransformation of Castor Oil

| Enzyme | Source Organism | Reaction Catalyzed | Application |

|---|---|---|---|

| Lipase | Aspergillus oryzae (genetically engineered) | Hydrolysis | Production of fatty acids and glycerol |

| Lipase | Pseudomonas aeruginosa | Hydrolysis | Castor oil degradation |

| Candida antarctica lipase A (CALA) | Candida antarctica | Transesterification | Synthesis of estolides |

| Thermomyces lanuginosus lipase (TLL) | Thermomyces lanuginosus | Hydrolysis | Cleanup of estolide mixtures |

| Candida antarctica lipase B (CALB) | Candida antarctica | Esterification | Reduction of acid value in estolide mixtures |

Advanced Analytical Methodologies for Ethoxylated Castor Oil

Chromatographic Techniques for Ethoxylated Castor Oil Analysis (e.g., HPLC, TLC, GC-MS)

Chromatographic techniques are fundamental in the separation and analysis of the multifaceted components of ethoxylated castor oil. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most pivotal methods employed for this purpose. researchgate.netresearchgate.netcolumn-chromatography.com

The identification and quantification of ethoxylated castor oil and its metabolites, particularly in biological and environmental samples, are crucial for understanding its pharmacokinetic profile and environmental fate.

High-Performance Liquid Chromatography (HPLC) has proven to be a powerful tool for the analysis of ethoxylated castor oil. Reverse-phase HPLC (RP-HPLC) methods have been developed to separate the various components of ethoxylated castor oil, including the different triacylglycerol fractions. researchgate.net The coupling of HPLC with advanced detectors like Charged Aerosol Detection (CAD) allows for the accurate determination of triglycerides present in castor oil samples with limits of detection and quantitation in the nanogram range. thermofisher.com For instance, an HPLC-CAD method was able to separate twenty-eight different analytes in a castor oil sample. thermofisher.com

A study on the disposition and fate of polyoxyethylene glycerol (B35011) ricinoleate, a major constituent of a type of ethoxylated castor oil, utilized Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) for the quantitation of the parent compound and its main metabolites, glycerol ethoxylate and ricinoleic acid, in rat plasma. rhhz.net This methodology demonstrated linearity over specific concentration ranges for each analyte, enabling a comprehensive pharmacokinetic study. rhhz.net

| Analyte | Concentration Range (µg/mL) | Lower Limit of Quantitation (LLOQ) (µg/mL) | Matrix | Reference |

| Cremophor EL (CrEL) | 0.2–20.0 | 1.00 | Rat Plasma | rhhz.netresearchgate.net |

| Glycerol Ethoxylate (GE) | 0.1–10.0 | - | Rat Plasma | rhhz.net |

| Ricinoleic Acid (RA) | 0.1–20.0 | - | Rat Plasma | rhhz.net |

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective method for the separation of components in oil mixtures based on their polarity. column-chromatography.com It can be effectively used for the clarification of fatty oils and the separation of fatty acids. column-chromatography.com For instance, TLC has been used to monitor the epoxidation of castor oil. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like ethoxylated castor oil, derivatization is necessary to increase their volatility. researchgate.net A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (B98337) (TMS) derivatives of the ethoxylates. researchgate.net These TMS-derivatized products have lower boiling points and can be readily analyzed by GC-MS to identify and quantify the ethoxylates of various alcohols and even complex vegetable oils like castor oil. researchgate.net GC-MS analysis of castor oil after saponification and methylation has been used to identify its fatty acid composition, with ricinoleic acid being the major component. dergipark.org.trresearchgate.net

Spectroscopic Methods in Ethoxylated Castor Oil Characterization (e.g., LC-MS, NMR, IR)

Spectroscopic methods provide invaluable information about the molecular structure and composition of ethoxylated castor oil.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the detailed molecular characterization of ethoxylated castor oil. The combination of liquid chromatography's separation power with the mass accuracy and fragmentation capabilities of mass spectrometry allows for the elucidation of the complex mixture of ethoxylated fatty acids, as well as mono-, di-, and tri-esters. uva.nl Reverse-phase liquid chromatography coupled with multistage mass spectrometry (RPLC-MSn) has been successfully used to separate and identify various components of castor oil ethoxylates, including isobaric and isomeric species. researchgate.netnih.gov The fragmentation patterns obtained from MSn experiments can reveal the position of fatty acid moieties within the molecule. researchgate.netnih.gov Two-dimensional liquid chromatography (LC×LC) hyphenated with high-resolution mass spectrometry (HRMS) provides even greater resolving power for these complex samples. chromatographyonline.comuva.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, respectively. ¹H-NMR spectra of castor oil show characteristic signals for the glyceryl protons, oxirane ring protons (in epoxidized castor oil), and protons of the fatty acid chains. rsc.orgresearchgate.net These spectra can be used to monitor chemical modifications of castor oil, such as epoxidation and ring-opening reactions. rsc.org

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in ethoxylated castor oil. The IR spectrum of castor oil shows characteristic absorption bands for hydroxyl (-OH), ester (C=O), and carbon-carbon double (C=C) bonds. rsc.org FT-IR can be used to confirm the ethoxylation process and to study the chemical changes occurring during derivatization reactions. rsc.org The specifications for some commercial ethoxylated castor oils include a conforming infrared spectrum as a quality control parameter. thermofisher.comavantorsciences.com

| Spectroscopic Technique | Information Obtained | Reference |

| LC-MS, LC-MSn | Detailed molecular structure, identification of isomers and isobars, fragmentation pathways | researchgate.netuva.nlnih.gov |

| ¹H-NMR | Structural elucidation, monitoring of chemical reactions | rsc.orgresearchgate.netchemicalbook.com |

| ¹³C-NMR | Detailed structural information | researchgate.net |

| FT-IR | Identification of functional groups, quality control | rsc.orgthermofisher.comavantorsciences.com |

Environmental Sampling and Preparation Techniques for Ethoxylated Castor Oil Detection

The detection of ethoxylated castor oil in environmental matrices requires effective sampling and sample preparation techniques to isolate and concentrate the analyte from complex sample matrices such as water, soil, and sediment. The general procedure for environmental sample handling involves several stages, including pre-processing to stabilize the sample for transport and secondary processing to make the sample compatible with analytical instrumentation. pjoes.com

For the analysis of organic pollutants in environmental samples, techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) are commonly employed to extract and preconcentrate the analytes. Given the surfactant properties of ethoxylated castor oil, SPE would be a suitable technique for its extraction from aqueous samples. The choice of the solid phase material would depend on the specific properties of the ethoxylated castor oil mixture being analyzed. After extraction, the sample would typically be reconstituted in a solvent compatible with the chosen analytical instrument, such as an HPLC or GC system. pjoes.com

Development of Novel Detection and Quantification Assays for Ethoxylated Castor Oil

The complexity of ethoxylated castor oil has driven the development of novel and more sophisticated analytical methods for its detection and quantification.

Recent advancements include the use of Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) combined with innovative data acquisition strategies like MSALL and Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH). rhhz.net This approach allows for the comprehensive and high-throughput quantification of ethoxylated castor oil and its metabolites in biological matrices, overcoming the challenges posed by the polymeric nature and structural diversity of the analyte. rhhz.net

Another area of development is in the use of advanced chromatographic techniques. Comprehensive two-dimensional liquid chromatography (LC×LC) coupled with detectors like Evaporative Light Scattering Detector (ELSD) and Mass Spectrometry (MS) offers enhanced separation and characterization of complex surfactant mixtures like polyethoxylated castor oil. chromatographyonline.com